molecular formula C21H15N3O4S2 B11651784 N-[(5Z)-5-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide

N-[(5Z)-5-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide

Cat. No.: B11651784
M. Wt: 437.5 g/mol
InChI Key: RNVWSAORANNGPJ-MSUUIHNZSA-N
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Description

N-[(5Z)-5-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide is a complex organic compound with a unique structure that combines elements of indole, thiazolidine, and benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-5-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Derivative: The synthesis begins with the preparation of the indole derivative. This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.

    Allylation: The indole derivative is then allylated using allyl bromide in the presence of a base such as potassium carbonate.

    Thiazolidine Ring Formation: The allylated indole undergoes a cyclization reaction with thiourea to form the thiazolidine ring.

    Benzamide Addition: Finally, the compound is reacted with 2-hydroxybenzoyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazolidine rings. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl groups in the compound. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The benzamide and indole rings can undergo electrophilic and nucleophilic substitution reactions. Halogenation and nitration are common examples.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer carbonyl groups.

    Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

The compound’s potential medicinal applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent. Research is ongoing to determine its efficacy and safety in these roles.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique reactivity of its functional groups.

Mechanism of Action

The mechanism by which N-[(5Z)-5-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide exerts its effects is complex and depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: The compound could inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Interacting with Receptors: It may bind to cellular receptors, altering signal transduction pathways.

    Modulating Gene Expression: The compound could influence the expression of certain genes, leading to changes in protein production and cellular behavior.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide
  • N-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide

Uniqueness

What sets N-[(5Z)-5-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide apart is its unique combination of functional groups, which confer distinct reactivity and potential biological activity. The presence of both indole and thiazolidine rings, along with the benzamide moiety, provides a versatile scaffold for further chemical modifications and applications.

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields, from organic synthesis to medicinal chemistry.

Properties

Molecular Formula

C21H15N3O4S2

Molecular Weight

437.5 g/mol

IUPAC Name

2-hydroxy-N-[(5Z)-4-oxo-5-(2-oxo-1-prop-2-enylindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C21H15N3O4S2/c1-2-11-23-14-9-5-3-7-12(14)16(19(23)27)17-20(28)24(21(29)30-17)22-18(26)13-8-4-6-10-15(13)25/h2-10,25H,1,11H2,(H,22,26)/b17-16-

InChI Key

RNVWSAORANNGPJ-MSUUIHNZSA-N

Isomeric SMILES

C=CCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)NC(=O)C4=CC=CC=C4O)/C1=O

Canonical SMILES

C=CCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=CC=C4O)C1=O

Origin of Product

United States

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